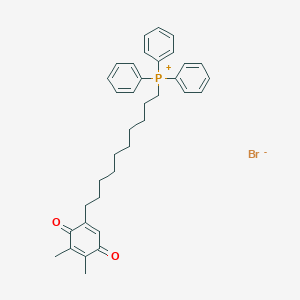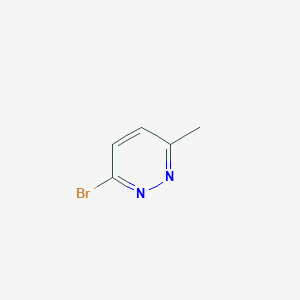
(S)-(+)-3,3-Dimethyl-2-butylamine
Descripción general
Descripción
-(S)-(+)-3,3-Dimethyl-2-butylamine is a chiral secondary amine that has a wide range of uses in the scientific research field. It is a colorless liquid with a boiling point of 143°C and a melting point of -45°C. It is a relatively simple molecule to synthesize, making it a popular choice among scientists.
Aplicaciones Científicas De Investigación
Cardiovascular Pharmacological Properties :
- Novel 2,3-dimethyl-2-butylamine derivatives have been studied for their electrophysiological properties and pharmacological effects on the cardiovascular system in rats. These derivatives exhibit potent effects on outward potassium currents in isolated rat tail arterial smooth muscle cell membranes and induce hypotensive effects with modest inhibition of cardiac function (Yu-Ping Chen, Cai Qiu, Hai Wang, 2004).
Potassium Channel Modulation :
- Research on 2,3-dimethyl-2-butylamine derivatives demonstrates their capacity to distinctly increase outward potassium currents in single arterial smooth muscle cells from rats. This indicates that these derivatives are a new kind of potassium channel opener with unique chemical structures (Chen Yu, 2003).
Catalytic Applications :
- N,N-Dimethyl-n-butylamine has been successfully synthesized via catalytic reactions, demonstrating the role of various solid-acid catalysts in this process. The catalytic activity in n-butylamine methylation depends significantly on the strength of acid sites (Kuo-Tseng Li, Yuan Peng, 1994).
Biochemical Modifications :
- In the field of biochemistry, dimethyl sulphate and tri-n-butylamine have been used for the methylation of nucleic acids and homopolynucleotides. This method results in significant modifications in nucleic acid structures, affecting their binding properties and degradation patterns (F. Pochon, A. Michelson, 1967).
Material Science and Polymer Chemistry :
- In material science, (S)-(+)-3,3-Dimethyl-2-butylamine derivatives have applications in enhancing the pseudoplasticity of hyaluronan, a substance widely used in clinical and biomedical research. This chemical modification optimizes HA's shear-thinning properties for injectability and additive manufacturing (D. Petta, D. Eglin, D. Grijpma, M. D’Este, 2016).
Pharmaceutical and Therapeutic Research :
- In therapeutic research, derivatives of 3,3-dimethyl-1-butanol, a structural analog of (S)-(+)-3,3-Dimethyl-2-butylamine, have been investigated for their ability to non-lethally inhibit gut microbial trimethylamine production, which is a significant factor in the development of atherosclerosis (Zeneng Wang et al., 2015).
Propiedades
IUPAC Name |
(2S)-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSUORGKJZADET-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426479 | |
| Record name | (S)-(+)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3,3-Dimethyl-2-butylamine | |
CAS RN |
22526-47-2 | |
| Record name | (+)-2-Amino-3,3-dimethylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22526-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-3,3-Dimethyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3,3-dimethylbutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (S)-3,3-Dimethylbutan-2-amine be used to synthesize chiral catalysts?
A: (S)-3,3-Dimethylbutan-2-amine serves as a valuable chiral building block in synthesizing enantiopure doubly bridged biphenyl azepines. [] These azepines can function as catalysts in the enantioselective epoxidation of unfunctionalized olefins. The (S)-enantiomer of the amine is crucial for introducing chirality into the catalyst structure, ultimately influencing the stereochemical outcome of the epoxidation reaction.
Q2: Beyond catalysis, how else is (S)-3,3-Dimethylbutan-2-amine employed in asymmetric synthesis?
A: (S)-3,3-Dimethylbutan-2-amine is instrumental in preparing chiral phosphonopropanoamides. [] These compounds serve as versatile intermediates in synthesizing various bioactive molecules. The stereochemistry of the final product can be controlled by adjusting the amount of lithium diisopropylamide (LDA) used during the benzylation of the phosphonopropanoamide enolates. This control over stereoselectivity highlights the utility of (S)-3,3-Dimethylbutan-2-amine in fine-tuning the synthesis of specific enantiomers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)



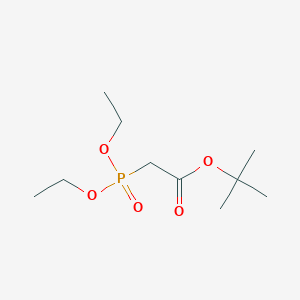
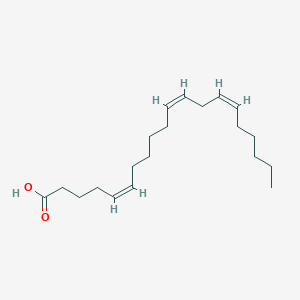
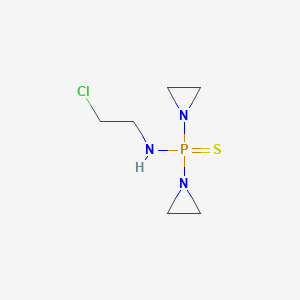
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)
